molecular formula C16H11N3O2S2 B2462971 N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 477485-25-9

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2462971
CAS No.: 477485-25-9
M. Wt: 341.4
InChI Key: ATKCNDQURCVVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a unique combination of furan, thiazole, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 5-methylfuran-2-carbaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction proceeds through a cyclization mechanism to form the thiazole ring.

    Coupling with Benzothiazole: The thiazole derivative is then coupled with 2-aminobenzothiazole using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, particularly targeting the carboxamide group.

    Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nitric acid, halogens, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Nitrated or halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact pathways and molecular targets depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
  • N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-sulfonamide
  • N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S2/c1-9-6-7-12(21-9)11-8-22-16(18-11)19-14(20)15-17-10-4-2-3-5-13(10)23-15/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKCNDQURCVVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.